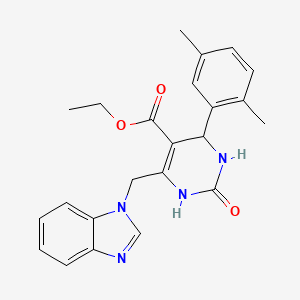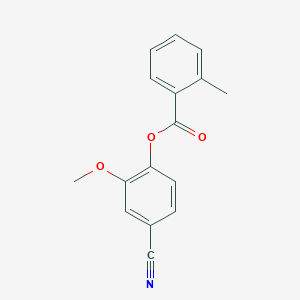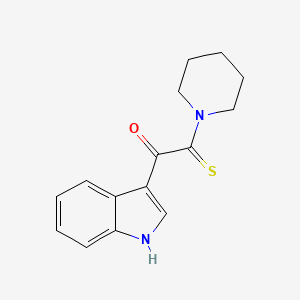![molecular formula C22H21ClO4 B4193856 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4193856.png)
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine. This results in a decrease in the production of diacylglycerol and phosphatidic acid, which are important signaling molecules involved in various cellular processes.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the induction of apoptosis in cancer cells, and the modulation of immune responses. Additionally, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a useful tool for studying the role of PC-PLC in various cellular processes. Its ability to inhibit PC-PLC specifically makes it a valuable tool for studying the downstream effects of this enzyme. However, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has some limitations in lab experiments, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research involving 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective PC-PLC inhibitors. Additionally, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one could be used in combination with other inhibitors or drugs to enhance its effects. Further research could also explore the potential therapeutic applications of 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, particularly in the treatment of cancer and inflammatory diseases.
In conclusion, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a small molecule inhibitor that has been used in scientific research for its ability to inhibit PC-PLC and affect various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a valuable tool for studying the role of PC-PLC in cellular processes and has potential therapeutic applications in the future.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been used in various scientific research studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in the hydrolysis of phosphatidylcholine, which is an important component of cell membranes. By inhibiting PC-PLC, 4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can affect a variety of cellular processes, including membrane trafficking, cell signaling, and apoptosis.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO4/c1-3-4-5-16-10-22(25)27-20-12-21(18(23)11-17(16)20)26-13-19(24)15-8-6-14(2)7-9-15/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQDWUBZNCLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)

![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)

![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4193828.png)

![N-(3-ethoxypropyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4193846.png)

![N-(4-chloro-2-methylphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4193871.png)
![N-benzyl-4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzamide](/img/structure/B4193891.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)